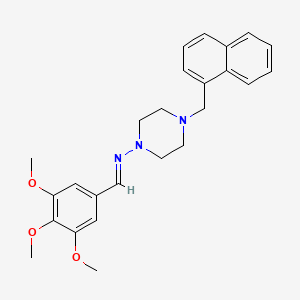
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine is a complex organic compound that features a combination of a naphthylmethyl group, a piperazine ring, and a trimethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with piperazine, the naphthylmethyl group can be introduced through a nucleophilic substitution reaction.
Condensation Reaction: The intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final imine compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential pharmacophore for drug development, particularly in targeting neurological or oncological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine: can be compared with other piperazine derivatives or naphthylmethyl compounds.
Unique Features: The combination of the naphthylmethyl group and the trimethoxybenzylidene moiety might confer unique electronic or steric properties, making it distinct from other similar compounds.
List of Similar Compounds
- This compound
- N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxyphenyl)amine
- N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzyl)amine
Propiedades
Fórmula molecular |
C25H29N3O3 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H29N3O3/c1-29-23-15-19(16-24(30-2)25(23)31-3)17-26-28-13-11-27(12-14-28)18-21-9-6-8-20-7-4-5-10-22(20)21/h4-10,15-17H,11-14,18H2,1-3H3/b26-17+ |
Clave InChI |
FOJVZRUGENBDNE-YZSQISJMSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11669384.png)
![N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11669386.png)
![(5Z)-3-benzyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669389.png)
![5-Bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11669392.png)
![3-{(4Z)-4-[3-bromo-4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11669399.png)

![5-[4-(benzyloxy)-3-ethoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11669401.png)
![N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11669407.png)
![(5E)-3-cyclohexyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669430.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669434.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669450.png)
![N'-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11669453.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11669457.png)
![ethyl (2Z)-2-(3-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669458.png)
